3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which imparts significant rigidity and stability to the molecule. The presence of a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[1.1.1]pentane core through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution, followed by the addition of the tert-butoxycarbonyl group under basic conditions to protect the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated purification systems, and advanced analytical techniques to monitor reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and functional groups make it suitable for use in biochemical assays and as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is largely dependent on its interaction with molecular targets. The compound’s rigid bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The piperidine ring and Boc group can also interact with various molecular pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring are common in pharmaceuticals and agrochemicals, offering a range of biological activities.
Boc-protected amines: These compounds are widely used in organic synthesis to protect amine groups during multi-step reactions.
Uniqueness
The uniqueness of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a rigid bicyclo[1.1.1]pentane core with a piperidine ring and a Boc protecting group. This combination imparts a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H27NO4 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C17H27NO4/c1-15(2,3)22-14(21)18-6-4-12(5-7-18)8-16-9-17(10-16,11-16)13(19)20/h12H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
YCNXBBISXWJTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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